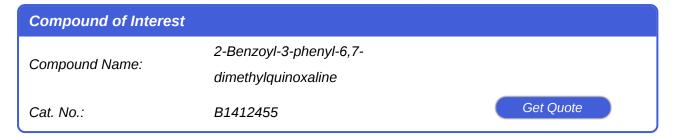


Spectroscopic Characterization of 2-Benzoyl-3phenyl-6,7-dimethylquinoxaline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the novel quinoxaline derivative, **2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline**. Due to the specific nature of this compound, this guide synthesizes expected data based on the analysis of structurally related molecules and established spectroscopic principles. It offers detailed experimental protocols and data interpretation frameworks for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from various spectroscopic analyses of **2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline**. These predictions are derived from spectral data of analogous quinoxaline, benzoyl, and phenyl-containing compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Methyl (C6-CH3, C7-CH3)	~2.4	Singlet
Quinoxaline (C5-H, C8-H)	~7.4 - 7.8	Singlet / Doublet
Phenyl (C3-Ph)	~7.5 - 7.7	Multiplet
Benzoyl (C2-CO-Ph)	~7.6 - 8.0	Multiplet

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Atoms	Predicted Chemical Shift (δ, ppm)
Methyl (C6-CH3, C7-CH3)	~20
Quinoxaline (Aromatic C)	~128 - 142
Phenyl & Benzoyl (Aromatic C)	~128 - 138
Quinoxaline (C-N)	~150 - 160
Carbonyl (C=O)	~190 - 195

Table 3: Predicted Mass Spectrometry Data

lon	Predicted m/z
[M+H]+	~351.15
[M+Na] ⁺	~373.13

Table 4: Predicted UV-Visible Spectral Data (in Methanol)

Transition	Predicted λmax (nm)
$\pi \to \pi$	~280 - 320
$n \rightarrow \pi$	~330 - 360



Table 5: Predicted Infrared (IR) Spectral Data

Functional Group	Predicted Wavenumber (cm ⁻¹)
C=O (Benzoyl)	~1660 - 1680
C=N (Quinoxaline)	~1550 - 1600
C-H (Aromatic)	~3000 - 3100
C-H (Aliphatic)	~2850 - 2950

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of **2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Spectroscopy:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Parameters: Acquire spectra at 25 °C. Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. The spectral width should cover the range of 0-15 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
 - Parameters: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
 The spectral width should be set to 0-220 ppm.
- 2.2 Mass Spectrometry (MS)



- Technique: Electrospray Ionization (ESI) is recommended for this type of molecule.
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation:
 - Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
 - Mode: Acquire spectra in positive ion mode to observe protonated ([M+H]+) or sodiated ([M+Na]+) molecular ions.
 - Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

2.3 UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol). From the stock solution, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.5.
- Instrumentation:
 - Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.
 - Parameters: Scan the wavelength range from 200 to 800 nm. Use the pure solvent as a blank for baseline correction. The absorption maxima (λmax) should be recorded.[1]

2.4 Infrared (IR) Spectroscopy

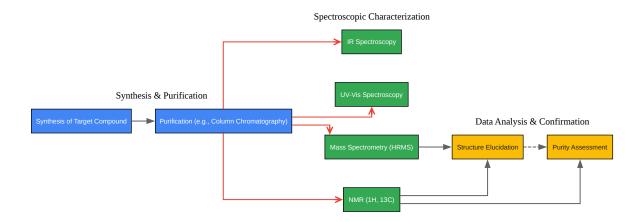
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.



• Parameters: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

Visualization of Experimental Workflow and Structural Analysis

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic characterization process and the key structural fragments for spectral interpretation.

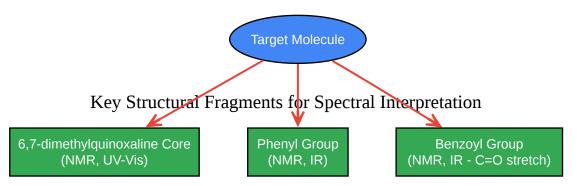


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Spectroscopic Characterization Workflow.



2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline



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Key Structural Fragments for Analysis.

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References

- 1. researchgate.net [researchgate.net]
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